3-Hydroxy-4-methoxybenzenesulfonic acid
Overview
Description
3-Hydroxy-4-methoxybenzenesulfonic acid is an organic compound with the molecular formula C7H8O5S and a molecular weight of 204.2 g/mol . It is characterized by the presence of a hydroxyl group, a methoxy group, and a sulfonic acid group attached to a benzene ring. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzenesulfonic acid typically involves the sulfonation of 3-Hydroxy-4-methoxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-Hydroxy-4-methoxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
3-Hydroxybenzenesulfonic acid: Lacks the methoxy group, which affects its reactivity and applications.
4-Methoxybenzenesulfonic acid: Lacks the hydroxyl group, leading to different chemical and biological properties.
3,4-Dihydroxybenzenesulfonic acid:
Uniqueness: 3-Hydroxy-4-methoxybenzenesulfonic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-4-methoxybenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXZMBNHLUZPPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020664 | |
Record name | 5-Guaiacolsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879-98-1 | |
Record name | 3-Hydroxy-4-methoxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-methoxybenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Guaiacolsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-GUAIACOLSULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05L0075KBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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